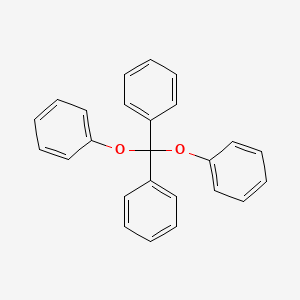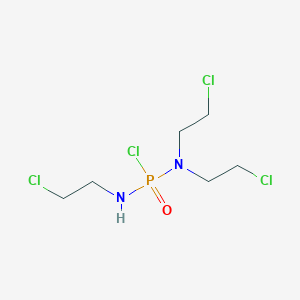
Phosphorodiamidic chloride, tris(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidic chloride, tris(2-chloroethyl)-, also known as tris(2-chloroethyl) phosphate, is an organophosphorus compound widely used as a flame retardant, plasticizer, and viscosity regulator. It is a colorless to pale yellow liquid with a slight odor and is soluble in water and organic solvents. This compound is commonly added to various polymers, including polyurethane, polyester resins, and polyacrylates, to enhance their flame resistance and flexibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorodiamidic chloride, tris(2-chloroethyl)-, is synthesized through the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The general reaction can be represented as follows:
POCl3+3ClCH2CH2OH→(ClCH2CH2O)3P+3HCl
Industrial Production Methods
In industrial settings, the production of phosphorodiamidic chloride, tris(2-chloroethyl)-, involves large-scale reactors where phosphorus oxychloride and 2-chloroethanol are mixed in precise ratios. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidic chloride, tris(2-chloroethyl)-, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-chloroethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid and 2-chloroethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidic chloride, tris(2-chloroethyl)-, has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its toxicological effects and potential therapeutic applications.
Industry: Widely used in the production of flame-retardant materials, plasticizers, and viscosity regulators for various industrial applications .
Wirkmechanismus
The mechanism of action of phosphorodiamidic chloride, tris(2-chloroethyl)-, involves its interaction with various molecular targets and pathways. As a flame retardant, it acts by releasing phosphoric acid and other products that inhibit the combustion process. In biological systems, it can interact with cellular components, leading to potential toxic effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular metabolism and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Phosphorodiamidic chloride, tris(2-chloroethyl)-, can be compared with other similar compounds, such as:
Tris(1,3-dichloro-2-propyl) phosphate: Another organophosphorus flame retardant with similar applications but different chemical structure.
Tris(2,3-dibromopropyl) phosphate: A brominated flame retardant with distinct properties and applications.
Tris(2-chloroethyl) phosphate: Often used interchangeably with phosphorodiamidic chloride, tris(2-chloroethyl)-, but with slight differences in chemical behavior and applications.
These compounds share similar uses as flame retardants and plasticizers but differ in their chemical structures and specific applications. Phosphorodiamidic chloride, tris(2-chloroethyl)-, is unique due to its specific combination of chlorine and phosphorus atoms, which contribute to its effectiveness and versatility in various applications.
Eigenschaften
CAS-Nummer |
60106-97-0 |
|---|---|
Molekularformel |
C6H13Cl4N2OP |
Molekulargewicht |
302.0 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloroethanamine |
InChI |
InChI=1S/C6H13Cl4N2OP/c7-1-4-11-14(10,13)12(5-2-8)6-3-9/h1-6H2,(H,11,13) |
InChI-Schlüssel |
RQKOVRDRVNTNAE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NP(=O)(N(CCCl)CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





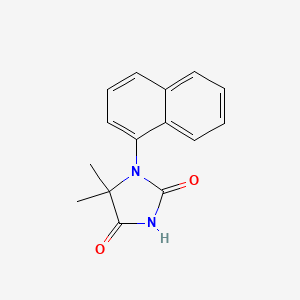

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)

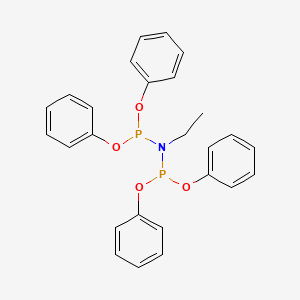
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
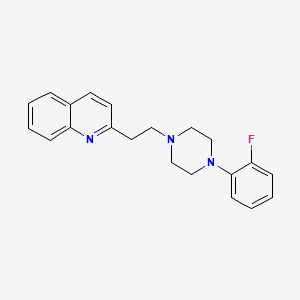
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
